N-cyclobutylquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

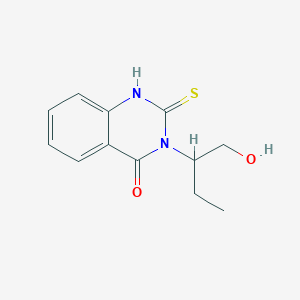

“N-cyclobutylquinazolin-4-amine” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Aplicaciones Científicas De Investigación

Photochemical Activation for Cellular Studies

Representative tertiary amines, including structures related to N-cyclobutylquinazolin-4-amine, have been linked to photoremovable protecting groups for photoactivation in cell physiology studies. These compounds, through photoactivation, enable the controlled release of bioactive molecules, demonstrating potential in gene editing and cellular regulation techniques Asad et al., 2017.

Anticancer Agents

N-substituted quinazolin-4-amines have been synthesized and identified as potent apoptosis inducers, highlighting their efficacy in cancer treatment. These compounds exhibit significant blood-brain barrier penetration and efficacy in various cancer models, underscoring their potential as clinical candidates for anticancer therapy Sirisoma et al., 2009.

Synthetic Methodologies

Efficient synthesis approaches for heteroarylquinazolin-4(3H)-ones have been developed, leveraging copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds. This methodology facilitates the preparation of quinazolinone derivatives, illustrating the versatility of quinazoline scaffolds in organic synthesis Li et al., 2014.

Molecular Docking and Cytotoxicity

Indole-aminoquinazoline hybrids have been synthesized and evaluated for their anticancer properties. These compounds have shown significant activity against various cancer cell lines and have been studied through molecular docking, suggesting their interaction with critical biological targets like the epidermal growth factor receptor (EGFR) Mphahlele et al., 2018.

Solid-Phase Synthesis

The solid-phase synthesis of diaminquinazolines, including methods for traceless cleavage and cyclization, highlights advances in efficient and versatile synthetic routes for the preparation of quinazoline derivatives, which are useful in drug discovery and development Wilson, 2001.

Propiedades

IUPAC Name |

N-cyclobutylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-7-11-10(6-1)12(14-8-13-11)15-9-4-3-5-9/h1-2,6-9H,3-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVOFEFTKDAISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)

![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)

![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)